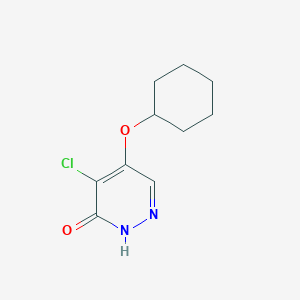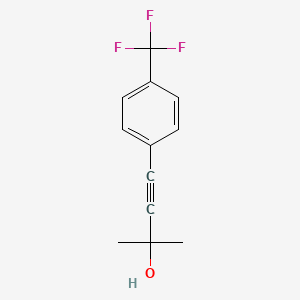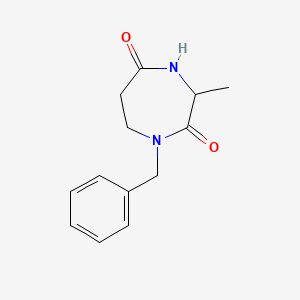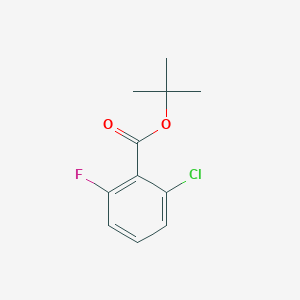
1,3,7-Triethylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Triethylxanthine is a chemical compound belonging to the xanthine family. It is structurally similar to caffeine, which is known as 1,3,7-trimethylxanthine. This compound is characterized by the presence of three ethyl groups attached to the xanthine core. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,7-Triethylxanthine can be synthesized through various chemical reactions involving the xanthine core. One common method involves the alkylation of xanthine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the xanthine, followed by the addition of ethyl halides to introduce the ethyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,7-Triethylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of xanthine.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized xanthine derivatives.
Reduction: Reduced xanthine compounds.
Substitution: Substituted xanthine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,7-Triethylxanthine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of xanthines.
Biology: Investigated for its potential effects on biological systems, particularly its interaction with adenosine receptors.
Medicine: Explored for its potential therapeutic effects, including its stimulant properties and possible use in treating certain medical conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1,3,7-triethylxanthine involves its interaction with adenosine receptors in the central nervous system. By blocking the binding of adenosine, it prevents the inhibitory effects of adenosine on neurotransmitter release, leading to increased alertness and stimulation. Additionally, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and enhanced cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Caffeine (1,3,7-Trimethylxanthine): Similar structure but with methyl groups instead of ethyl groups.
Theobromine (3,7-Dimethylxanthine): Contains two methyl groups and is found in chocolate.
Theophylline (1,3-Dimethylxanthine): Contains two methyl groups and is used in respiratory treatments.
Uniqueness: 1,3,7-Triethylxanthine is unique due to the presence of ethyl groups, which may alter its pharmacokinetic properties and interactions with biological targets compared to its methylated counterparts. This structural difference can lead to variations in its stimulant effects and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
31542-50-4 |
|---|---|
Molekularformel |
C11H16N4O2 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
1,3,7-triethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-4-13-7-12-9-8(13)10(16)15(6-3)11(17)14(9)5-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
RUZDFVZSCVNECE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)






![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)

![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)



